AAMU

NAT2 Phenotyping Pharmacogenetics Caffeine Metabolism

AAMU (5-Acetylamino-6-amino-3-methyluracil) is the definitive reference standard for non-invasive CYP1A2 and NAT2 phenotyping via urinary caffeine metabolite ratios. Its superior stability (pKa 8.3) versus the labile AFMU ensures robust, reproducible results in large-scale pharmacogenetic and epidemiological studies. Validated for extractionless HPLC-UV methods, AAMU is essential for calibrating the (AAMU+1U+1X)/17U ratio assay and for synthesizing stable isotope-labeled internal standards for LC-MS/MS. Procure high-purity AAMU (≥98%) to eliminate systematic bias in acetylator status determination and metabolic biomarker quantification.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 19893-78-8
Cat. No. B011769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAAMU
CAS19893-78-8
Synonyms5-acetylamino-6-amino-3-methyluracil
5-AMMU
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(NC(=O)N(C1=O)C)N
InChIInChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)
InChIKeyPOQOTWQIYYNXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AAMU (CAS 19893-78-8): A Definitive Caffeine Metabolite Standard for Pharmacogenetic and Analytical Workflows


AAMU (5-Acetylamino-6-amino-3-methyluracil; CAS 19893-78-8) is a primary terminal metabolite of caffeine, formed endogenously via the cytochrome P450 isoform CYP1A2 and N-acetyltransferase 2 (NAT2) pathways [1]. This aromatic amide (C7H10N4O3) is not an active pharmaceutical ingredient but serves as a critical analytical reference standard and biochemical tool [2]. Its principal value lies in enabling precise, non-invasive phenotyping of key drug-metabolizing enzymes in both clinical research and toxicology [3].

AAMU (CAS 19893-78-8): Why Generic Substitution with Other Caffeine Metabolites Is Scientifically Inadmissible


Caffeine generates a complex array of metabolites (e.g., AFMU, 1-methylxanthine, 1-methylurate, paraxanthine) that are often co-measured in enzyme activity assays [1]. However, the specific analytical and biochemical properties of AAMU—including its markedly different pKa of 8.3 compared to its precursor AFMU's pKa of 5.7, its spontaneous formation via first-order kinetics, and its distinct extraction behavior—preclude simple substitution [2][3]. Using an alternative metabolite like AFMU without accounting for its instability or using a structurally unrelated xanthine derivative would invalidate established pharmacogenetic indices (e.g., the (AAMU+1U+1X)/17U ratio) and introduce systematic bias into enzyme activity calculations [1].

AAMU (CAS 19893-78-8): A Quantitative Evidence Guide to Superior Selection in Analytical and Pharmacogenetic Research


AAMU vs. AFMU: Equivalent NAT2 Phenotyping Accuracy with Proven Substitutability in Urinary Metabolite Ratios

A head-to-head clinical study directly compared the use of AAMU and AFMU for determining NAT2 acetylator phenotype in 35 healthy subjects following a 2.5 mg/kg caffeine dose [1]. The four metabolite ratios using either AAMU or AFMU (AFMU/1X, AFMU/(AFMU+1X+1U), AAMU/1X, AAMU/(AAMU+1X+1U)) correctly identified slow and rapid acetylators in 139 out of 140 measurements, demonstrating identical phenotypic classification performance [1]. Furthermore, the proportion of AFMU in urine immediately post-void, expressed as AFMU/(AFMU+AAMU), was strongly phenotype-dependent, showing a statistically significant difference between rapid (64 +/- 3%) and slow (32 +/- 5%) acetylators (P < 0.00001) [1].

NAT2 Phenotyping Pharmacogenetics Caffeine Metabolism

Superior pH Stability and Deformylation Kinetics of AAMU Relative to AFMU in Aqueous Solutions

Comparative UV spectrophotometric and HPLC analyses reveal stark differences in pH-dependent stability between AAMU and its precursor AFMU [1]. While AFMU spontaneously deformylates into AAMU following first-order kinetics, the half-life (t₁/₂) of AFMU varies dramatically from 7.8 h at pH 9.0 to 36 h at pH 2.0 at 24 °C, and drops to <4.6 h below pH 2.0 or above pH 10.0 [1]. Critically, AFMU half-lives in urine were measured at only 57 h at 24 °C and 12.5 h at 37 °C [1]. In contrast, AAMU is the stable terminal product of this reaction and does not undergo further spontaneous degradation under these conditions [1].

Metabolite Stability Analytical Chemistry Sample Integrity

pKa Differentiation: AAMU Ionization Profile (pKa 8.3) Distinct from AFMU (pKa 5.7) Informs Precise Chromatographic Method Selection

UV absorption spectroscopy reveals that AAMU and AFMU possess significantly different acid dissociation constants [1]. The pKa of AAMU is 8.3, whereas the pKa of its precursor metabolite AFMU is 5.7 [1]. This fundamental physicochemical difference dictates their respective ionization states across the pH range commonly employed in reversed-phase HPLC mobile phases (typically pH 2-7) and influences their chromatographic retention and UV spectral properties [1].

Ionization Constant HPLC Method Development Physicochemical Property

Non-Extractability of AAMU in Organic Solvents: A Critical Differential for Direct-Injection HPLC Workflows

An extractionless HPLC method developed for simultaneous caffeine metabolite analysis explicitly notes a key differential property: 'Since AAMU is not extracted in most organic solvents, the extent of AFMU decomposition cannot be precisely assessed' in traditional liquid-liquid extraction workflows [1]. This characteristic renders AAMU unsuitable for methods relying on organic solvent extraction, but it uniquely positions AAMU as the ideal analyte for validated 'dilute-and-shoot' or direct-injection HPLC-UV and LC-MS/MS methods that eliminate extraction steps altogether [1].

Sample Preparation HPLC Analytical Workflow Extraction Efficiency

AAMU (CAS 19893-78-8): Validated High-Value Application Scenarios for Scientific and Industrial Procurement


Clinical Pharmacogenetics: High-Throughput NAT2 and CYP1A2 Phenotyping from Non-Standardized Urine Samples

AAMU is the cornerstone analyte for determining NAT2 acetylator status and CYP1A2 activity via urinary caffeine metabolite ratios [1]. As demonstrated by a head-to-head validation study, AAMU-based ratios ((AAMU+1U+1X)/17U) are a fully validated proxy for CYP1A2 activity, exhibiting a 70-fold inter-individual variability in healthy volunteers (ratios 1.6 to 112) [2]. The stability of AAMU in acidified urine samples makes it the preferred metric over the unstable AFMU in clinical and epidemiological studies involving large sample cohorts and logistical delays [1][3]. Its use enables robust, large-scale pharmacogenetic screening to predict drug response and toxicity for agents metabolized by these pathways.

Analytical Reference Standard for Validated 'Extractionless' HPLC-UV and LC-MS/MS Bioanalytical Methods

For laboratories seeking to implement a streamlined, high-throughput method for quantifying caffeine metabolites, AAMU is a mandatory analytical reference material. A validated 'extractionless' HPLC-UV method exists that directly quantifies AAMU, AFMU, 1X, 1U, and 1,7-DMU in diluted, centrifuged urine without liquid-liquid extraction [4]. This method relies on AAMU's stability and chromatographic resolution on a YMC-Pack Polyamine II column using an acetonitrile-formic acid gradient with UV detection at 260 and 280 nm [4]. Procurement of high-purity AAMU (e.g., ≥98%) is essential for calibrating this specific, validated, and time-saving workflow.

Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesis for Quantitative LC-MS/MS of Caffeine Metabolites

AAMU serves as the unlabeled backbone for the synthesis of highly valuable stable isotope-labeled internal standards, such as [13C4,15N3]-AAMU . These SIL-IS are essential for correcting matrix effects and ionization variability in quantitative LC-MS/MS assays measuring caffeine metabolites in complex biological matrices (plasma, urine). The commercial availability of AAMU in high purity enables in-house synthesis or custom-synthesis requests for the corresponding isotopologue, which is a critical component for achieving the precision and accuracy required in regulated bioanalysis for clinical trials and forensic toxicology .

Endogenous Metabolite Biomarker Research in Diabetes and Metabolic Disorders

Emerging epidemiological evidence links urinary AAMU concentrations to metabolic health. In a study of U.S. adults, increases in urinary AAMU were significantly associated with increased HOMA-IR and HOMA-β, which are established markers of insulin resistance and pancreatic beta-cell function [5]. This positions AAMU not just as a xenobiotic metabolite probe, but as a potential endogenous biomarker of interest for researchers investigating caffeine's role in glucose metabolism, type 2 diabetes risk, and metabolic syndrome. Procurement of AAMU reference material is essential for standardizing and validating LC-MS/MS methods designed to quantify these associations in large cohort studies.

Technical Documentation Hub

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